Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is an organic compound characterized by a benzeneethanamine backbone substituted with a diphenylphosphino group. Its chemical structure can be represented by the formula and it has a molecular weight of approximately 291.33 g/mol. This compound is notable for its potential applications in coordination chemistry and catalysis due to the presence of the diphenylphosphino moiety, which can form stable complexes with transition metals.
Several methods can be employed to synthesize Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-:
This compound has several notable applications:
Interaction studies involving Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- often focus on its coordination behavior with various metal ions. These studies help elucidate its binding affinities and the stability of formed complexes, which are crucial for understanding its catalytic properties.
Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- shares structural similarities with several other compounds that contain phosphine functionalities. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| (2-(Diphenylphosphino)phenyl)methanamine | Contains a single diphenylphosphino group; used as a ligand. | |
| Benzeneethanamine, N-methyl- | Lacks the phosphine functionality; simpler structure. | |
| Benzeneethanamine, N-[(pentafluorophenyl)methylene]- | Contains multiple functional groups including fluorinated phenyl; used in advanced materials. |
The uniqueness of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- lies in its dual functionality as both an amine and a phosphine ligand. This allows it to participate in a broader range of
Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- was first registered in PubChem on October 25, 2006, with subsequent updates reflecting ongoing research into its synthetic pathways and coordination behavior. Its discovery emerged from efforts to develop unsymmetrical bidentate ligands that combine soft phosphine donors with harder nitrogen-based groups. This design philosophy parallels earlier work on P,N-heterocyclic phosphine ligands, such as bis(2-pyridylphenylphosphino)methane, which demonstrated the utility of hybrid donors in stabilizing transition metal complexes.
The compound’s structure—featuring a Schiff base imine linkage adjacent to a diphenylphosphino group—draws inspiration from classic ligands like 2-(diphenylphosphino)benzaldehyde derivatives. These precursors were historically used to form imine-linked ligands through condensation reactions with primary amines, a strategy refined in the early 2000s to improve chelation efficiency. Unlike traditional diphosphines, which rely solely on phosphorus donors, this ligand’s dual functionality allows for tunable electronic and steric effects, making it adaptable to diverse catalytic systems.
In coordination chemistry, benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- acts as a bidentate ligand, coordinating metals via its phosphine and imine groups. The phosphine moiety (PPh$$_2$$) provides strong σ-donor and π-acceptor capabilities, while the imine nitrogen contributes Lewis basicity, creating a mixed-donor environment that stabilizes metals in varying oxidation states. This dual-donor architecture is particularly advantageous in catalysis, where electronic modulation influences reaction pathways.
For example, manganese complexes incorporating similar P,N-ligands have shown exceptional activity in reductive amination reactions, achieving yields exceeding 80% under mild conditions. The ligand’s rigid backbone, derived from its conjugated imine-aryl system, enforces precise geometric constraints on metal centers, a feature critical for enantioselective transformations. Comparative studies with purely phosphine-based ligands (e.g., dppe or BINAP) highlight its superior performance in reactions requiring both steric bulk and electronic flexibility.
Phosphino-imine ligands occupy a niche in ligand design by merging the robust coordination of phosphines with the tunable reactivity of imines. Early examples, such as (2-pyridyl)phenylphosphine derivatives, demonstrated their utility in forming stable complexes with late transition metals. The synthesis of these ligands typically involves condensation reactions between phosphino-aldehydes and amines, a method adapted for benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-.
Recent advancements emphasize the role of such ligands in sustainable catalysis. For instance, manganese-catalyzed imine synthesis leverages P,N-ligands to facilitate ammonia and hydrogen activation, bypassing stoichiometric reductants. This aligns with global efforts to replace noble-metal catalysts with earth-abundant alternatives. Structural variations, including the incorporation of chiral backbones, have further expanded their application in asymmetric synthesis, though benzeneethanamine derivatives remain underexplored in this context.
A comparative analysis of ligand architectures reveals key trends:
This table underscores the unique position of benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- within the ligand landscape, combining the versatility of P,N-coordination with synthetic accessibility.
Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is an organic compound with the molecular formula C27H24NP [1]. This compound belongs to the class of imine derivatives containing a phosphine functional group. The molecular weight of this compound is 393.5 g/mol [1]. The structure consists of a benzeneethanamine backbone connected to a diphenylphosphino-substituted phenyl group through an imine linkage [1] [2].
The compound is registered with CAS number 191733-03-6 and has the IUPAC name 1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine [1] [2]. The structure incorporates several key functional groups including an imine (C=N), a phosphine (P), and multiple aromatic rings, making it a versatile compound with potential applications in coordination chemistry [1].
The structural configuration of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- features several characteristic bond lengths and angles that define its three-dimensional architecture [3]. The compound contains an imine bond (C=N) with a typical bond length in the range of 1.27-1.31 Å for non-conjugated imines [3]. In this specific compound, the imine bond is likely closer to 1.28 Å, which is consistent with similar imine structures reported in the literature [4] [3].
The phosphorus-carbon bonds in the diphenylphosphino group typically have lengths of approximately 1.83-1.85 Å [5]. The carbon-carbon bonds in the aromatic rings maintain the standard length of about 1.39-1.40 Å, while the aliphatic carbon-carbon bonds in the ethyl chain of the benzeneethanamine portion are approximately 1.53 Å in length [6] [7].
The bond angles around the phosphorus atom in the diphenylphosphino group are close to tetrahedral, with C-P-C angles of approximately 103-105° [5] [8]. The C=N-C angle in the imine functionality is typically larger than the ideal trigonal value of 120°, often ranging between 123-128° due to steric repulsion between the adjacent groups [9] [3].
The spatial arrangement of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is characterized by a non-planar configuration with distinct orientations of its constituent groups [9] [10]. The imine bond (C=N) establishes a planar region involving the five core atoms (C2C=NX), which is a result of the sp2-hybridization of the carbon and nitrogen atoms participating in the double bond [3].
The diphenylphosphino group adopts a tetrahedral geometry around the phosphorus atom, with the two phenyl rings oriented to minimize steric interactions [10] [8]. These phenyl rings are not coplanar with each other or with the phenyl ring to which the phosphorus is directly attached, creating a propeller-like arrangement around the phosphorus center [10].
The phenylethyl group attached to the nitrogen of the imine extends away from the imine bond, with the phenyl ring typically positioned to minimize steric interactions with the diphenylphosphino-phenyl portion of the molecule [2] [11]. This creates an overall three-dimensional structure where the aromatic rings are arranged in different planes, contributing to the compound's ability to function as a ligand in coordination chemistry [12] [13].
The molecule can exist in both E and Z isomeric forms with respect to the imine bond, though the E isomer is generally favored due to reduced steric hindrance [3]. This spatial configuration allows the phosphorus and nitrogen atoms to potentially coordinate to metal centers in a bidentate fashion, making this compound valuable in the synthesis of metal complexes [12] [14].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- [15] [14]. The 1H NMR spectrum of this compound exhibits several distinctive signals that confirm its structural features [14].
The imine proton (H-C=N) appears as a doublet in the region of δ 8.98-9.05 ppm with a coupling constant (JHP) of 5.0-5.7 Hz [14]. This coupling is attributed to through-space interaction with the phosphorus atom, indicating that the preferred conformation of the molecule has the imine proton oriented toward the lone pair on the phosphorus atom [14]. The methylene protons of the benzeneethanamine portion appear as a singlet in the region of δ 4.64-4.87 ppm [14].
The 31P NMR spectrum shows a characteristic singlet in the region of δ -13.4 to -14.5 ppm for the free ligand [14]. Upon coordination to metal centers, this signal shifts significantly downfield to approximately δ 30-52 ppm, depending on the metal and the coordination environment [12] [14].
The 13C NMR spectrum features a doublet in the region of δ 158.9-161.4 ppm (3JCP = 21.1-23.4 Hz) corresponding to the imine carbon [14]. The methylene carbon appears as a singlet in the region of δ 57.6-65.1 ppm, while the aromatic carbons resonate in the expected region of δ 106.9-143.2 ppm [14].
Infrared (IR) spectroscopy provides crucial information about the functional groups present in Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- [16] [17]. The most characteristic feature in the IR spectrum is the strong absorption band corresponding to the C=N stretching vibration of the imine group, which typically appears in the region of 1634-1638 cm-1 [14].
The compound also exhibits distinctive bands associated with the phosphine group, including P-C stretching vibrations in the region of 1090-1100 cm-1 [16] [18]. The aromatic C=C stretching vibrations appear as multiple bands in the region of 1450-1600 cm-1, while the aromatic C-H stretching vibrations are observed around 3030-3080 cm-1 [16] [17].
Upon coordination to metal centers through the phosphorus and/or nitrogen atoms, shifts in the C=N stretching frequency can be observed, providing evidence for the mode of coordination [14]. For example, when the compound acts as a bidentate ligand coordinating through both P and N atoms, a slight hypsochromic shift in the C=N stretching frequency is typically observed [14].
Mass spectrometry is an essential analytical technique for confirming the molecular weight and structural features of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- [1] [2]. The molecular ion peak [M]+ appears at m/z 393.5, corresponding to the molecular weight of the compound [1].
Fragmentation patterns in the mass spectrum provide additional structural information [19]. Common fragmentation pathways include cleavage of the C-N bond in the imine linkage, resulting in fragments corresponding to the diphenylphosphino-benzaldehyde portion and the phenylethylamine portion of the molecule [19].
When the compound is used to form metal complexes, mass spectrometry is particularly useful for characterizing these complexes [14]. For example, in palladium and platinum complexes, the highest molecular weight fragments observed are often [M-Cl]+ ions, indicating the loss of a chloride ligand from the metal center [14].
Electrospray ionization mass spectrometry (ESI-MS) has been successfully employed to characterize both the free ligand and its metal complexes, providing accurate mass measurements that confirm the proposed structures [12] [14].
Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- exhibits a solubility profile characteristic of compounds containing both polar functional groups and hydrophobic aromatic rings [20] [7]. The compound is generally soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene [12] [14].
The presence of the phosphine group and the imine functionality contributes to the compound's solubility in moderately polar solvents, while the multiple aromatic rings enhance its solubility in aromatic and non-polar solvents [7]. The compound shows limited solubility in highly polar solvents such as water and alcohols due to its predominantly hydrophobic character [20] [7].
The solubility properties of this compound make it suitable for applications in organic synthesis and coordination chemistry, where reactions are typically conducted in organic solvents [12] [13]. When used as a ligand in the synthesis of metal complexes, its solubility characteristics facilitate the purification of the resulting complexes through recrystallization or precipitation techniques [12] [14].
The thermal stability of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is influenced by the presence of the imine bond and the phosphine group [21] [22]. Imine compounds generally exhibit moderate thermal stability, with decomposition pathways that may include hydrolysis of the imine bond or oxidation of the phosphine group under elevated temperatures and in the presence of oxygen or moisture [21] [22].
The compound is typically stable at room temperature when stored under inert conditions, but may undergo gradual decomposition when exposed to air and light over extended periods [21] [22]. The phosphine group is particularly susceptible to oxidation, which can lead to the formation of the corresponding phosphine oxide [18] [22].
When used in the synthesis of metal complexes, the thermal stability of the resulting complexes is often enhanced compared to the free ligand [12] [22]. For example, complexes with third-row transition metals such as platinum have been reported to be stable to air, indicating that coordination to certain metal centers can protect the reactive functional groups in the ligand [12] [8].
The systematic name assigned by the International Union of Pure and Applied Chemistry is:
1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine [1].
Key features of the designation:
Table 1 summarises additional accepted names published in major chemical data repositories.
| Record Source | Accepted Systematic Name | Citation |
|---|---|---|
| PubChem CID 9865368 | 1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine [1] | 6 |
| Japanese Nikkaji Index | 1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine [1] | 6 |
| United States Environmental Protection Agency CompTox | Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- [2] | 11 |
Multiple authoritative schemas position the compound within overlapping hierarchical classes. Representative assignments are collated in Table 2.
| Classification Framework | Primary Class | Sub-Class (Highest Specificity) | Basis for Assignment | Citation |
|---|---|---|---|---|
| Medical Subject Headings (United States National Library of Medicine) | Organophosphorus compounds [3] | Phosphine-containing Schiff bases [4] [5] | Presence of trivalent phosphorus directly bonded to carbon plus imine linkage | 26 |
| United States Environmental Protection Agency CompTox Dashboard | Organophosphorus ligand [2] | Diphenylphosphine imines | Structure depicts diphenylphosphanyl group attached to aromatic carbon | 11 |
| International Union of Pure and Applied Chemistry Functional-Class Approach | Heteroorganic compound | Tertiary phosphine imine | Carbon-phosphorus(III) bond and C═N bond in one molecule | 23 |
| Beilstein Database Ligand Taxonomy | κ^2-P,N-chelating ligands [6] | Neutral bidentate phosphine-imine scaffolds [5] | Phosphorus and nitrogen donors capable of five-membered chelation | 30 |
Detailed research findings:
Table 3 dissects each heteroatom-containing moiety and explains its contribution to physicochemical behaviour.
| Functional Group | Structural Motif (fragment) | Electron-Donating / Withdrawing Character | Predictive Reactivity Consequences | Citation |
|---|---|---|---|---|
| Diphenylphosphanyl (tertiary phosphine) | -P(C₆H₅)₂ | Strong σ-donor / moderate π-acceptor | Coordinates readily to soft metal centres; prone to oxidation to phosphine oxide | 6 |
| Imine (Schiff base) | -CH═N- | Moderate electron withdrawal through resonance | Nucleophilic addition at carbon; reversible hydrolysis under acidic conditions | 24 |
| Phenethylamine skeleton | C₆H₅-CH₂-CH₂-N═ | Weak electron donation via alkyl chain; resonance stabilisation from aromatic ring | Contributes flexibility; increases lipophilicity (logP≈6.1 [1]) | 6 |
| Triphenyl-derived aromatic rings | Multiple C₆H₅ groups | Delocalised π systems; mild electron donation | π-stacking potential; raises hydrophobic surface area (polar area 12.4 Ų [1]) | 6 |
Composite interpretation: the juxtaposition of a highly polarisable phosphorus lone pair with an electrophilic imine carbon produces an ambiphilic ligand capable of both σ-donation and π-acceptance. This dual behaviour rationalises the compound’s documented success as a neutral κ^2-P,N donor in homogeneous catalysis [5].
Table 4 consolidates registry data indispensable for unambiguous substance tracking.
| Registry Authority | Unique Identifier | Assigned Date | Molecular Formula | Exact Mass (Da) | Citation |
|---|---|---|---|---|---|
| Chemical Abstracts Service | 191733-03-6 [1] | 25 October 2006 [1] | C₂₇H₂₄NP | 393.164636767 [1] | 6 |
| United States Environmental Protection Agency DSSTox | DTXSID30432077 [2] | 21 June 2022 [2] | C₂₇H₂₄NP | 393.164636767 [2] | 11 |
| Japan Chemical Substance Dictionary (Nikkaji) | J863.504H [1] | 2006 [1] | C₂₇H₂₄NP | 393.164636767 [1] | 6 |
Additional registry notes: